Mercaptoacetic acid benzyl ester

CAS No.: 7383-63-3

Cat. No.: VC3695122

Molecular Formula: C9H10O2S

Molecular Weight: 182.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 7383-63-3 |

|---|---|

| Molecular Formula | C9H10O2S |

| Molecular Weight | 182.24 g/mol |

| IUPAC Name | benzyl 2-sulfanylacetate |

| Standard InChI | InChI=1S/C9H10O2S/c10-9(7-12)11-6-8-4-2-1-3-5-8/h1-5,12H,6-7H2 |

| Standard InChI Key | XTCXSNIRIUQZLY-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)COC(=O)CS |

| Canonical SMILES | C1=CC=C(C=C1)COC(=O)CS |

Introduction

Chemical Identity and Structure

Basic Information

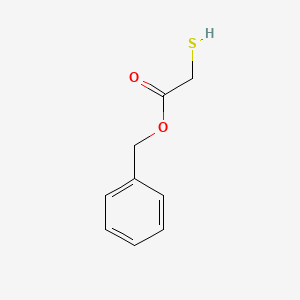

Mercaptoacetic acid benzyl ester is an organosulfur compound with the molecular formula C9H10O2S and a molecular weight of 182.24 g/mol . It is registered under the CAS number 7383-63-3 . The chemical structure consists of a benzyl group attached to a mercaptoacetic acid through an ester linkage, featuring a free thiol (–SH) group.

Nomenclature and Identifiers

This compound is known by several names in chemical literature and databases:

The compound is also identified by various database identifiers including European Community (EC) Number 867-779-4 and DSSTox Substance ID DTXSID00330692 .

Structural Characteristics

The structure of mercaptoacetic acid benzyl ester features three key functional groups: a thiol (–SH) group, a carbonyl (C=O) group, and a benzyl moiety. This arrangement creates a molecule with significant chemical versatility. The compound can be represented by the SMILES notation C1=CC=C(C=C1)COC(=O)CS and the InChI identifier InChI=1S/C9H10O2S/c10-9(7-12)11-6-8-4-2-1-3-5-8/h1-5,12H,6-7H2 .

Physical and Chemical Properties

Physical Properties

Mercaptoacetic acid benzyl ester is a colorless liquid with a strong odor characteristic of thiol-containing compounds. It demonstrates solubility in many organic solvents including ethanol, chloroform, and ether, making it suitable for various synthetic applications.

Spectroscopic Characteristics

The compound exhibits distinctive spectroscopic properties that aid in its identification and purity assessment:

In infrared (IR) spectroscopy, mercaptoacetic acid benzyl ester shows characteristic absorption bands in the region of 1755-1740 cm⁻¹ (C=O bond) and 1155-1150 cm⁻¹ (C-O bond), as well as a distinctive absorption at 2580-2575 cm⁻¹ indicating the presence of the –SH group .

In proton nuclear magnetic resonance (PMR) spectroscopy, the compound shows characteristic signals for the various proton environments. The PMR spectra reveal signals that can be compared with related compounds, as shown in Table 1 .

Table 1: Chemical Shifts Comparison for Mercaptoacetic Acid Derivatives

| Compound | -O-CH₂ (ppm) | -S-CH₂-C(O)-O- (ppm) | -(CH₂)₂ (ppm) | -CH₃ (ppm) | σᵢ |

|---|---|---|---|---|---|

| HSCH₂C(O)OCH₂(CH₂)₂CH₃ | 326 | 260 | 123 | 79 | +0.49 |

| Ph-SCH₂C(O)OCH₂(CH₂)₂CH₃ | 319 | 284 | 109 | 63 | +0.60 |

| CH₃(CH₂)₂CH₂SCH₂C(O)OCH₂(CH₂)₂CH₃ | 326 | 252 | 121 | 75 | -0.13 |

| C₆H₅-CH₂SCH₂C(O)OCH₂(CH₂)₂CH₃ | 322 | 236 | 116 | 69 | +0.22 |

Chemical Reactivity

The thiol group in mercaptoacetic acid benzyl ester is highly nucleophilic, making it reactive toward electrophiles. This reactivity is central to its application in organic synthesis. The compound can participate in various reactions including:

-

Oxidation to form disulfides, sulfoxides, and sulfones

-

Alkylation to form thioethers

-

Acylation reactions with various electrophiles

-

Nucleophilic substitution reactions

Synthesis and Preparation Methods

Standard Synthesis Routes

Mercaptoacetic acid benzyl ester can be synthesized through several routes, with esterification of mercaptoacetic acid being the most common approach. One established method involves the reaction of benzyl alcohol with mercaptoacetic acid in the presence of an acid catalyst.

Alternative Synthetic Approaches

An alternative synthesis involves the reaction of benzyl bromide with mercaptoacetic acid in the presence of a strong base such as sodium hydroxide in methanol, as described in the literature for related syntheses :

RSCH₂COOH + Base → RSCH₂COO⁻ + H⁺

This reaction produces benzylthioacetic acids in quantitative yields, which can be further processed as needed .

Application in Multistep Synthesis

Mercaptoacetic acid benzyl ester serves as an important intermediate in the synthesis of more complex molecules. For example, it has been used in the synthesis of substituted (E)-styryl benzyl sulfones through a multistep process :

-

Reaction of benzyl bromides with mercaptoacetic acid to form benzylthioacetic acids

-

Oxidation of benzylthioacetic acids with 30% hydrogen peroxide in glacial acetic acid to form benzylsulfonylacetic acids

-

Knovenagel condensation with aromatic aldehydes to yield (E)-styryl benzyl sulfones

Biochemical Properties and Mechanisms

Interactions with Biomolecules

Mercaptoacetic acid benzyl ester has significant interactions with biological systems, particularly with enzymes containing nucleophilic residues. The thiol group can form covalent bonds with the active sites of enzymes, potentially leading to enzyme inhibition or activation.

Enzymatic Interactions

The compound interacts with enzymes such as β-lactamases, which are responsible for hydrolyzing β-lactam antibiotics. The sulfur atom in mercaptoacetic acid benzyl ester can act as a nucleophile, attacking the carbonyl carbon of the β-lactam ring and leading to the hydrolysis of the antibiotic.

Molecular Mechanism of Action

The molecular mechanism involves the formation of covalent bonds between the sulfur atom of mercaptoacetic acid benzyl ester and nucleophilic residues (often serine) in enzyme active sites. This interaction can inhibit enzymatic activity by blocking the active site from its natural substrate.

Applications in Organic Synthesis

Protecting Group Chemistry

One of the primary applications of mercaptoacetic acid benzyl ester is as a protecting group for thiols in organic synthesis. Its stability allows for selective modifications of molecules while protecting the thiol functionality from unwanted reactions.

Synthetic Intermediates

The compound serves as a versatile intermediate in the synthesis of complex molecules, particularly in medicinal chemistry. It has been used in the synthesis of potential drug candidates, including multi-kinase inhibitors .

Specific Synthetic Applications

Mercaptoacetic acid benzyl ester has been employed in the synthesis of benzylsulfonylacetic acids, which serve as precursors for Knovenagel condensation reactions with aromatic aldehydes to form (E)-styryl benzyl sulfones . These compounds have been investigated for their potential biological activities.

Analytical Methods and Characterization

Chromatographic Analysis

Mercaptoacetic acid benzyl ester can be analyzed using various chromatographic techniques, particularly high-performance liquid chromatography (HPLC) and gas chromatography (GC). These methods allow for quantitative determination of the compound in various matrices.

Spectroscopic Identification

The compound can be identified and characterized using multiple spectroscopic techniques:

-

Infrared (IR) spectroscopy: Characteristic bands at 1755-1740 cm⁻¹ (C=O), 1155-1150 cm⁻¹ (C-O), and 2580-2575 cm⁻¹ (-SH)

-

Nuclear Magnetic Resonance (NMR) spectroscopy: Distinctive chemical shifts for protons in different chemical environments

-

Mass Spectrometry: Molecular ion peak at m/z 182.04 and characteristic fragmentation patterns

Predicted Physical Properties

Based on computational models, the collision cross section (CCS) values for different adducts of mercaptoacetic acid benzyl ester have been predicted, as shown in Table 2 :

Table 2: Predicted Collision Cross Section Values for Various Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 183.04743 | 137.3 |

| [M+Na]⁺ | 205.02937 | 149.4 |

| [M+NH₄]⁺ | 200.07397 | 146.3 |

| [M+K]⁺ | 221.00331 | 141.1 |

| [M-H]⁻ | 181.03287 | 139.5 |

| [M+Na-2H]⁻ | 203.01482 | 143.8 |

| [M]⁺ | 182.03960 | 140.1 |

| [M]⁻ | 182.04070 | 140.1 |

Recent Research and Applications

Medicinal Chemistry Applications

Recent research has explored the use of mercaptoacetic acid benzyl ester and its derivatives in medicinal chemistry. The compound has been employed in the synthesis of potential therapeutic agents, including multi-kinase inhibitors that may have applications in cancer treatment .

Organic Synthesis Innovations

The versatility of mercaptoacetic acid benzyl ester continues to be exploited in developing new synthetic methodologies. Its role in protecting group chemistry and as a reactive intermediate makes it valuable in the synthesis of complex organic molecules.

Patent Activity

The compound appears in numerous patents, indicating its ongoing industrial and research relevance. Patents related to mercaptoacetic acid benzyl ester can be found through the World Intellectual Property Organization (WIPO) PATENTSCOPE database, suggesting continued interest in its applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume